molecular formula C22H19FN4O2 B11211692 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11211692
M. Wt: 390.4 g/mol
InChI Key: UEOSYYOXHFPMMJ-UHFFFAOYSA-N
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Description

2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused ring system combining pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the fused ring system. For example, the condensation of a pyrrole derivative with a pyrimidine derivative under acidic or basic conditions can yield the desired core structure.

    Introduction of Functional Groups: The ethyl, phenyl, and fluorophenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, aryl halides, and fluorinated compounds.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the fluorophenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides, fluorinated compounds

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a promising candidate for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL-N-(3-ETHYLPHENYL)ACETAMIDE: This compound features a thieno[3,2-d]pyrimidine core instead of a pyrrolo[3,2-d]pyrimidine core.

    4-HYDROXY-2-QUINOLONES: These compounds have a quinolone core and exhibit different biological activities.

    INDOLE DERIVATIVES: Indole derivatives are structurally similar and have diverse biological activities.

Uniqueness

The uniqueness of 2-{3-ETHYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and its pyrrolo[3,2-d]pyrimidine core This structure imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN4O2/c1-2-26-14-24-20-18(15-6-4-3-5-7-15)12-27(21(20)22(26)29)13-19(28)25-17-10-8-16(23)9-11-17/h3-12,14H,2,13H2,1H3,(H,25,28)

InChI Key

UEOSYYOXHFPMMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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